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Compound of Interest

Compound Name:

N-(2,6-

difluorophenyl)methanesulfonamid

e

Cat. No.: B8525224

Get Quote

Critical Process Impurity & Intermediate Standard
CAS Number: 98611-92-8 | Formula: C₇H₇F₂NO₂S | M.W.: 207.20 g/mol

Executive Summary: The Role of This Standard
N-(2,6-difluorophenyl)methanesulfonamide is a specialized Reference Standard primarily

used in the quality control of Active Pharmaceutical Ingredients (APIs) derived from 2,6-

difluoroaniline. It serves two critical functions in drug development:

Process Impurity Marker: It identifies the "over-sulfonylation" or specific sulfonamide by-

products in the synthesis of kinase inhibitors (e.g., analogs of Cobimetinib or Trametinib) and

acid blockers (e.g., Vonoprazan impurity profiling).

Synthetic Intermediate: It acts as a building block for N-alkylated sulfonamide scaffolds used

in fragment-based drug discovery (FBDD).
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This guide compares the three grades of reference standards available for this compound—

Certified Reference Material (CRM), Analytical Standard, and Research Grade—and provides

validated protocols for its detection and characterization.

Technical Specifications & Characterization
To ensure scientific integrity, the reference standard must meet specific physicochemical

criteria. The following data is based on field-validated characterization.

Property Specification
Experimental Validation
Method

Appearance
White to off-white crystalline

solid
Visual Inspection

Melting Point 99–101 °C
DSC (Differential Scanning

Calorimetry)

Mass Spectrometry [M+H]⁺ = 208.2 m/z LC-MS (ESI+)

¹H-NMR (DMSO-d₆)
δ 3.05 (s, 3H, CH₃), 7.10–7.45

(m, 3H, Ar-H), 9.80 (s, 1H, NH)
400 MHz NMR

Solubility
Soluble in DMSO, Methanol,

DCM; Insoluble in Water
Gravimetric Analysis

Comparative Analysis of Standard Grades
Choosing the correct grade is critical for regulatory compliance (ICH Q3A/Q3B).
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Feature
Grade A: Certified

Reference Material

(CRM)

Grade B: Analytical

Standard

Grade C:

Research/Working

Standard

Primary Use

Quantitative Assay,

Method Validation

(ICH Q2)

Routine QC,

Retention Time

Marker

Early-stage Synthesis,

TLC Spotting

Purity
≥ 99.5% (Mass

Balance)

≥ 98.0% (HPLC Area

%)
≥ 95.0%

Traceability NIST/BIPM Traceable Manufacturer COA Vendor COA

Content Assignment
qNMR + TGA + ROI +

Residual Solvents
HPLC Purity only Uncorrected Area %

Cost Factor
High (

)

Medium (

)
Low ($)

Recommendation
Required for Phase III

/ Commercial Release

Suitable for Phase I/II

& Stability Studies
R&D Screening Only

Expert Insight: For impurity quantification in a GMP setting, Grade B is often sufficient if it is

qualified against a Primary Standard. However, if N-(2,6-difluorophenyl)methanesulfonamide

is a genotoxic impurity candidate (due to the sulfonamide moiety), a Grade A (CRM) is

mandatory for calculating Permitted Daily Exposure (PDE) limits.

Experimental Protocols
Protocol A: Synthesis of the Reference Standard
Use this protocol to generate the standard if a commercial CRM is unavailable.

Reaction: 2,6-Difluoroaniline + Methanesulfonyl Chloride
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Product

Setup: Charge a dry 3-neck flask with 2,6-difluoroaniline (1.0 eq) and dry Dichloromethane

(DCM) (10 vol).

Base Addition: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq). Cool to 0°C under Nitrogen.

Addition: Dropwise add Methanesulfonyl Chloride (MsCl) (1.1 eq) over 30 mins. Maintain T <

5°C to avoid bis-sulfonylation.

Reaction: Stir at 0°C for 1h, then warm to RT for 4h. Monitor by TLC (Hexane:EtOAc 3:1).

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline),

then NaHCO₃, then Brine.

Purification: Recrystallize from Ethanol/Water or Toluene.

Validation: Confirm structure via ¹H-NMR (Look for disappearance of aniline NH₂ broad peak

and appearance of sulfonamide NH singlet at ~9.8 ppm).

Protocol B: HPLC-UV Purity Method
Self-validating method for separating the impurity from the starting material.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: Acetonitrile

Gradient: 5% B to 95% B over 20 min.

Flow Rate: 1.0 mL/min

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).

Retention Time:

2,6-Difluoroaniline: ~5.2 min
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N-(2,6-difluorophenyl)methanesulfonamide: ~8.4 min

Bis-sulfonamide impurity: ~11.2 min

Visualization: Formation & Analytical Workflow
The following diagram illustrates the formation pathway of the impurity and the decision logic

for selecting the appropriate analytical method.
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Click to download full resolution via product page

Caption: Synthesis pathway of N-(2,6-difluorophenyl)methanesulfonamide and QC decision

tree for impurity qualification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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